Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-

Description

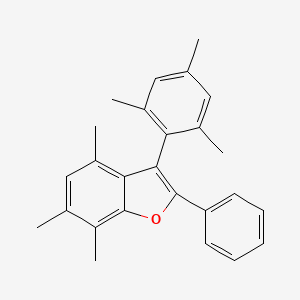

The compound Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)- is a substituted benzofuran derivative characterized by:

- A benzofuran core (fused benzene and furan rings).

- Methyl groups at positions 4, 6, and 7 on the benzofuran ring.

- A phenyl group at position 2.

- A mesityl (2,4,6-trimethylphenyl) substituent at position 3.

Properties

CAS No. |

154459-40-2 |

|---|---|

Molecular Formula |

C26H26O |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-1-benzofuran |

InChI |

InChI=1S/C26H26O/c1-15-12-17(3)22(18(4)13-15)24-23-19(5)14-16(2)20(6)25(23)27-26(24)21-10-8-7-9-11-21/h7-14H,1-6H3 |

InChI Key |

CJZDSYWJUMMRIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(OC3=C(C(=CC(=C23)C)C)C)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzofuran ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Nitric acid, manganese dioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield trimesic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohols.

Scientific Research Applications

3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-Mesityl-4,6,7-trimethyl-2-phenylbenzofuran exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs with Mesityl Substituents

Key examples include:

Key Observations :

- Steric Effects : The mesityl group at position 3 in the target compound likely induces significant steric hindrance, similar to analogs in and . This can reduce reactivity at the benzofuran core and influence crystal packing .

- Toxicity : Mesityl-substituted benzofurans exhibit low acute toxicity (LDLo = 2 g/kg in mice), suggesting the target compound may share a similar safety profile .

- Electronic Effects : Electron-donating methyl groups on the mesityl substituent may enhance the stability of the benzofuran ring, as seen in related compounds .

Substituted Dihydro/Tetrahydro Benzofuranones

Hydrogenated benzofuran derivatives, such as dihydro and tetrahydro analogs, differ in saturation and substituent patterns:

Key Observations :

Substituent Position and Planarity

The orientation of substituents significantly affects molecular conformation:

- In 2,4,6,7-tetramethyl-3-phenylsulfinyl-1-benzofuran (), the phenyl ring is nearly perpendicular (88.56°) to the benzofuran plane due to steric clashes. The target compound’s 3-mesityl and 2-phenyl groups may adopt a similar tilted arrangement, reducing π-π stacking interactions .

- Methyl groups at positions 4, 6, and 7 in the target compound could further distort planarity, influencing solubility and crystallization behavior.

Biological Activity

Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)- is a complex organic compound belonging to the benzofuran family. Its structure includes multiple methyl and phenyl substituents that significantly influence its chemical properties and biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Pharmacological Properties

Benzofuran derivatives are known for their diverse biological activities. Key pharmacological properties include:

- Anti-inflammatory : Exhibits significant anti-inflammatory effects.

- Antimicrobial : Demonstrates activity against various bacteria and fungi.

- Antitumor : Inhibits the proliferation of cancer cell lines.

- Neuroprotective : Shows potential in protecting neural cells from damage.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives, including compounds with hydroxyl substitutions that exhibited promising antimycobacterial activity against Mycobacterium tuberculosis (MIC as low as 2 μg/mL) .

- Antitumor Activity : Research indicated that certain benzofuran derivatives could inhibit the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia). The mechanism involves the induction of apoptosis in cancer cells .

- Antibacterial Properties : A series of 3-methanone-6-substituted-benzofuran derivatives were evaluated for antibacterial activity against various strains including MRSA. Compounds with specific substitutions at C-6 demonstrated excellent antibacterial properties (MIC values between 0.78 μg/mL and 3.12 μg/mL) .

Table 2: Case Study Results

Synthesis Methods

The synthesis of Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)- can be achieved through several methods:

- Cyclization Reactions : Involves cyclizing phenolic precursors with aldehydes or ketones under acidic conditions.

- Oxidative Methods : Utilizing oxidizing agents like potassium permanganate or chromium trioxide to modify existing benzofuran structures.

These methods vary in complexity and yield, with some requiring specialized conditions or reagents.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)benzofuran, and how can cascade reaction strategies address them?

- Methodological Answer : The compound’s steric hindrance due to multiple methyl and phenyl groups complicates traditional coupling reactions. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in benzofuran-derived natural product synthesis, can streamline assembly. For example, NaH in THF facilitates deprotonation and activation of intermediates, enabling regioselective formation of the benzofuran core . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in substituent positions using single-crystal diffraction (e.g., asymmetric unit analysis for methyl/phenyl orientation) .

- NMR spectroscopy : Use - and -NMR to identify methyl group splitting patterns and aromatic proton coupling constants. For example, deshielded protons near electron-withdrawing groups indicate specific substitution patterns.

- Mass spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular formula via exact mass matching (e.g., predicted mass ~374.13656 g/mol for related benzofuranones) .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized samples?

- Methodological Answer :

- GC-MS with non-polar columns : Optimize temperature gradients (e.g., 50°C to 300°C at 10°C/min) to separate methyl-substituted isomers .

- HPLC-UV/Vis : Use C18 columns with methanol/water gradients to resolve polar byproducts. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The mesityl group (2,4,6-trimethylphenyl) hinders axial approach in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to stabilize transition states .

- Electronic effects : Electron-donating methyl groups increase electron density on the benzofuran core, altering nucleophilic/electrophilic behavior. Computational modeling (DFT) can predict reactive sites .

- Experimental validation : Compare reaction rates with analogs lacking methyl groups (e.g., phenyl vs. mesityl substituents) under identical conditions.

Q. What computational approaches are effective for predicting the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Calculate partition coefficients (logP) using force fields like OPLS-AA. Compare with experimental logP values from reversed-phase HPLC retention times .

- Density Functional Theory (DFT) : Predict solubility via solvation-free energy calculations (e.g., COSMO-RS model). Validate with experimental solubility in DMSO/water mixtures .

Q. How can contradictory crystallographic data (e.g., bond length variations in substituted benzofurans) be resolved?

- Methodological Answer :

- Statistical analysis : Compare mean bond lengths and angles across structurally related compounds (e.g., N-(2,4,6-trimethylphenyl)acetamides) to identify trends in substituent effects .

- Multivariate regression : Correlate crystallographic parameters (e.g., torsion angles) with steric bulk (via Tolman cone angles) or electronic descriptors (Hammett constants).

- Case study : For 4,6,7-trimethyl derivatives, asymmetric unit distortions may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Critical Research Gaps

- Toxicological profiling : Limited data exist for chronic exposure risks. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction (e.g., ProTox-II) .

- Environmental persistence : Use SPE-LC-MS/MS to detect degradation products in wastewater, referencing EPA Method 1694 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.